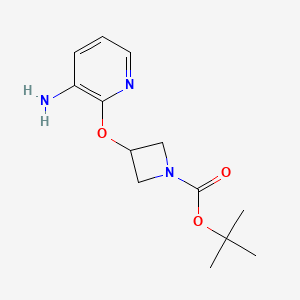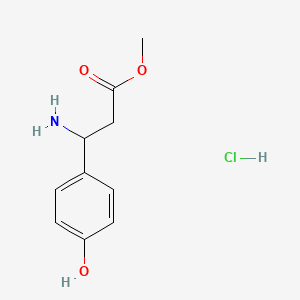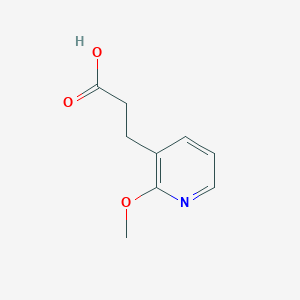
2-Cyclopropylcyclohexan-1-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Recognition and Spectroscopy
Optically pure derivatives of cyclohexan-1-ol, such as 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been utilized in molecular recognition. These compounds, obtained through chemical and bio-catalytic steps, serve as chiral solvating agents. They are capable of discriminating isomers of various acids, including α-substituted carboxylic acids, phosphoric acids, and amino acids, through NMR or fluorescence spectroscopy. This has practical applications in quantitative determination and analysis (Khanvilkar & Bedekar, 2018).
Chemical Synthesis and Reactions
Cyclohexan-1-ol derivatives are involved in intramolecular cyclization reactions. For instance, 1-(βγ-Epoxypropyl)cyclohexan-1-ol, when treated with a base, can yield oxetans as the main products, showcasing its utility in organic synthesis (Murai, Ono, & Masamune, 1976).
In another study, catalytic electronic activation was used to activate cyclohexen-1-ol, demonstrating its potential in conjugate addition reactions. This highlights the versatility of cyclohexan-1-ol derivatives in synthetic chemistry (Black, Edwards, & Williams, 2005).
Spectroscopy and Physical Chemistry
The characteristics of cyclohexan-1-ol derivatives in mixtures, such as isentropic compressibilities and excess molar volumes, have been studied. These properties are essential for understanding interactions in binary mixtures, which is crucial in fields like physical chemistry and material sciences (Oswal, Prajapati, Ghael, & Ijardar, 2004).
Computational Chemistry
A computational study on the epoxidation of 2-cyclohexen-1-ol with peroxy acids addressed the reaction mechanism and facial selectivity. This research provides insights into the theoretical aspects of chemical reactions involving cyclohexan-1-ol derivatives, contributing to the field of computational chemistry (Freccero, Gandolfi, Sarzi-Amade, & Rastelli, 2000).
Catalysis
Cyclohexan-1-ol derivatives have also been studied in the context of catalysis. For example, ruthenium-catalyzed reactions of propargyl alcohol demonstrated novel cyclization processes. Such research broadens our understanding of catalytic mechanisms and potential industrial applications (Trost & Rudd, 2003).
Mécanisme D'action
Target of Action
Similar compounds, such as cyclohexanone, have been shown to interact with various targets, including voltage-gated ion channels and neurotransmission systems
Mode of Action
It’s known that cyclopropane structures can be formed through the reaction of carbenes with the double bond in alkenes or cycloalkenes . This suggests that 2-Cyclopropylcyclohexan-1-ol might interact with its targets in a similar manner, leading to changes in the targets’ structure or function.
Biochemical Pathways
It’s known that the interaction of similar compounds with their targets can modulate various biochemical pathways, including those involving voltage-gated ion channels and neurotransmission systems . The downstream effects of these interactions could include changes in cellular excitability and neurotransmission.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as molecular size, lipophilicity, and the presence of functional groups could influence the bioavailability of 2-cyclopropylcyclohexan-1-ol .
Result of Action
Based on the known effects of similar compounds, it’s possible that 2-cyclopropylcyclohexan-1-ol could induce changes in cellular excitability and neurotransmission, potentially leading to various physiological effects .
Propriétés
IUPAC Name |
2-cyclopropylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-9-4-2-1-3-8(9)7-5-6-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAWFCPBYDNLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylcyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427392.png)

![2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1427396.png)








